1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol
Overview
Description
1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorobenzyl group attached to the piperidine ring, along with a hydroxyl group at the fourth position and a methyl group at the third position
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the piperidine derivative.
Hydroxylation: The hydroxyl group is introduced at the fourth position through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is added at the third position using methylating agents like methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the chlorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common reagents used in these reactions include hydrogen peroxide
Biological Activity
1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a chlorobenzyl group and a hydroxyl group. This structure contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. It may modulate neuronal signaling pathways by binding to specific receptors in the brain, which can influence behaviors related to mood and cognition.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits promising antimicrobial and antifungal activities. These effects are significant for developing new therapeutic agents against infections caused by resistant strains of bacteria and fungi.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. For instance, derivatives of this compound have been synthesized and shown to reduce the growth of various cancer cell lines. The compound appears to increase the expression of apoptosis-promoting genes such as p53 and Bax, suggesting a mechanism that induces cancer cell death .
Case Studies and Research Findings
- Antitumor Studies : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in hematological cancer models. Molecular docking analyses confirmed its binding affinity to critical targets involved in cancer progression .
- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, particularly those involving GABAergic pathways, which are crucial for mood regulation. Animal studies indicated potential anxiolytic effects, warranting further investigation into its use for treating anxiety disorders .
- Chemical Reactivity : The compound undergoes various chemical transformations, including oxidation and reduction reactions, which can be utilized to synthesize more complex derivatives with enhanced biological activity. For example, oxidation can convert the hydroxyl group into a ketone or aldehyde, potentially altering the compound's pharmacological profile.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Key Differences |
---|---|---|
This compound | Antimicrobial, Antitumor | Unique chlorobenzyl substitution |
1-(4-Fluorobenzyl)-piperidin-4-ol | Antidepressant | Different halogen substitution |
1-(3,4-Dichlorobenzyl)-piperidin-4-ol | Potential antipsychotic | Variations in halogen positioning |
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-methylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSCTZREIMLCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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